molecular formula C10H10FNO2 B15127881 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one

Cat. No.: B15127881
M. Wt: 195.19 g/mol
InChI Key: OVGNTIUKDIGIGH-UHFFFAOYSA-N
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Description

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indolinones It is characterized by the presence of a fluoroethoxy group attached to the indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one typically involves the reaction of 2,3-dihydro-1H-indol-2-one with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.

Scientific Research Applications

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluoroethoxy group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-(2-fluoroethoxy)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H10FNO2/c11-3-4-14-8-1-2-9-7(5-8)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13)

InChI Key

OVGNTIUKDIGIGH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OCCF)NC1=O

Origin of Product

United States

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